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molecular formula C9H10O2 B8612364 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione CAS No. 94499-48-6

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2,3-dione

Cat. No. B8612364
M. Wt: 150.17 g/mol
InChI Key: YCOMZEIONMPCNR-UHFFFAOYSA-N
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Patent
US08501940B2

Procedure details

A solution of spiro[bicyclo[2.2.1]heptane-7,1′-cyclopropan]-2-one (rac), 8.6 g (synthesis: N. J. Turro, JACS, 1980, 102, 6056) in acetic acid, 38 ml, was treated at RT with SeO2 (16.15 g) and the suspension was then heated at reflux for 12 h. The reaction mixture was cooled to RT, filtered and the filter cake was washed with ethyl acetate. The filtrate was made basic with 3N aqueous NaOH and more AcOEt was added. The layers were separated, the organic layer was dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (heptane/AcOEt: 100% to 90%) to give spiro[bicyclo[2.2.1]heptane-7,1′-cyclopropane]-2,3-dione, (2.5 g) as a yellow solid. MS (ESI): 168 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
16.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH:7]3[CH2:8][CH2:9][CH:4]1[C:5](=[O:10])[CH2:6]3)[CH2:3][CH2:2]2.C(O)(=[O:13])C>>[C:1]12([CH:4]3[CH2:9][CH2:8][CH:7]1[C:6](=[O:13])[C:5]3=[O:10])[CH2:3][CH2:2]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC1)C1C(CC2CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
SeO2
Quantity
16.15 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (heptane/AcOEt: 100% to 90%)

Outcomes

Product
Name
Type
product
Smiles
C12(CC1)C1C(C(C2CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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